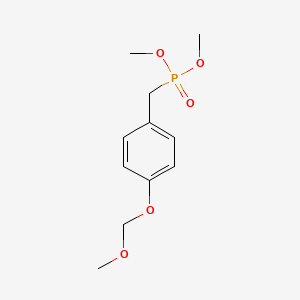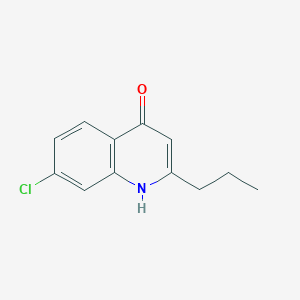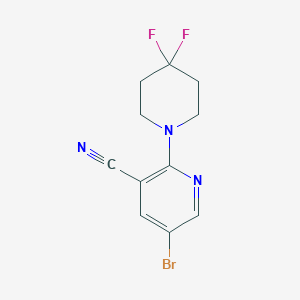
Dimethyl 4-(Methoxymethoxy)benzylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-(Methoxymethoxy)benzylphosphonate is an organic compound with the molecular formula C11H17O5P It is a phosphonate ester, which is a class of organophosphorus compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 4-(Methoxymethoxy)benzylphosphonate can be synthesized through several methods. One common approach involves the reaction of 4-(Methoxymethoxy)benzyl chloride with dimethyl phosphite in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4-(Methoxymethoxy)benzylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxymethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphine derivatives .
Aplicaciones Científicas De Investigación
Dimethyl 4-(Methoxymethoxy)benzylphosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of phosphonate-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 4-methoxybenzylphosphonate
- Diethyl benzylphosphonate
- Diethyl 4-methylbenzylphosphonate
Uniqueness
Dimethyl 4-(Methoxymethoxy)benzylphosphonate is unique due to its methoxymethoxy functional group, which imparts distinct reactivity and properties compared to other phosphonate esters. This makes it a valuable compound for specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C11H17O5P |
|---|---|
Peso molecular |
260.22 g/mol |
Nombre IUPAC |
1-(dimethoxyphosphorylmethyl)-4-(methoxymethoxy)benzene |
InChI |
InChI=1S/C11H17O5P/c1-13-9-16-11-6-4-10(5-7-11)8-17(12,14-2)15-3/h4-7H,8-9H2,1-3H3 |
Clave InChI |
AERMZTQYDSGPRD-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=CC=C(C=C1)CP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,3aR,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B13716841.png)


![3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716850.png)
![8,19-Dihydroxy-14,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),8,10,12,15,19,21,23-decaene-6,17-dione;17,19-dihydroxy-11,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),9,12,14,16,19,21,23-decaene-6,8-dione](/img/structure/B13716853.png)


![N-Ethyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13716887.png)
![N-Isopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13716889.png)

